molecular formula C48H76O18 B1261842 Cyaonoside B

Cyaonoside B

Número de catálogo: B1261842
Peso molecular: 941.1 g/mol
Clave InChI: LBHYRBPEXITYTN-WYPLEBMUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid is a natural product found in Dumasia truncata, Swartzia simplex, and Bobgunnia madagascariensis with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Cyaonoside B has the chemical formula C48H76O18\text{C}_{48}\text{H}_{76}\text{O}_{18} and features a glucuronic acid moiety attached to carbon C-3. Its structural characteristics contribute to its biological activities and therapeutic potential, particularly in enhancing drug solubility and bioavailability .

Drug Delivery Systems

This compound has gained attention for its role in developing advanced drug delivery systems, particularly injectable hydrogels. These hydrogels can encapsulate hydrophobic drugs, improving their solubility and allowing for sustained release at targeted sites.

  • Hydrogel Formulations : Research indicates that this compound can be incorporated into hydrogel microspheres that provide localized drug delivery, enhancing therapeutic efficacy for conditions such as osteoarthritis .
Hydrogel Type Encapsulation Efficiency Release Profile Therapeutic Use
Composite HydrogelHighSustainedOsteoarthritis
Liposomal HydrogelModerateControlledLocalized therapy

Therapeutic Effects

This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby alleviating conditions such as osteoarthritis.

  • Mechanism of Action : this compound modulates signaling pathways involved in inflammation, including the NF-κB and MAPK pathways. This modulation contributes to reduced chondrocyte apoptosis and enhanced cartilage repair processes .

Case Study 1: Osteoarthritis Management

In a recent study, this compound was incorporated into composite hydrogel microspheres designed for intra-articular injection. The study demonstrated that these microspheres effectively delivered this compound to the joint space, significantly reducing inflammation and promoting cartilage regeneration in animal models.

  • Findings :
    • Increased expression of chondrogenic genes (e.g., COL2A1)
    • Reduction of inflammatory markers (e.g., MMP13)
    • Enhanced cartilage matrix integrity over time .

Case Study 2: Saponin-Based Drug Formulations

Another investigation focused on formulating saponin-based nanoparticles containing this compound. These nanoparticles showed improved cellular uptake and bioactivity in vitro, indicating their potential for enhancing the efficacy of co-administered therapeutic agents.

  • Outcomes :
    • Enhanced cell viability in fibroblast and chondrocyte cultures
    • Significant increases in collagen production
    • Promising results for combined therapies targeting cartilage repair .

Propiedades

Fórmula molecular

C48H76O18

Peso molecular

941.1 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H76O18/c1-21-28(50)30(52)32(54)39(61-21)64-36-34(56)37(38(58)59)65-41(35(36)57)63-27-12-13-45(6)25(44(27,4)5)11-14-47(8)26(45)10-9-22-23-19-43(2,3)15-17-48(23,18-16-46(22,47)7)42(60)66-40-33(55)31(53)29(51)24(20-49)62-40/h9,21,23-37,39-41,49-57H,10-20H2,1-8H3,(H,58,59)/t21-,23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1

Clave InChI

LBHYRBPEXITYTN-WYPLEBMUSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O

Sinónimos

Arg-Thr-Pro-Pro-Pro-Ser-Gly
arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
SP 6
SP 7
SP-6
SP-7

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.